molecular formula C23H30N4O4S B2942799 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 898426-59-0

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2942799
CAS No.: 898426-59-0
M. Wt: 458.58
InChI Key: MCVUMVPNTZOMHG-UHFFFAOYSA-N
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Description

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its complex structure features a piperidine ring core, a 2,5-dimethylbenzenesulfonyl group, and a (pyridin-2-yl)methyl moiety, connected by an ethanediamide (oxalamide) linker. The oxalamide functional group is known to act as a versatile scaffold that can mimic a peptide bond, facilitating specific molecular interactions with biological targets such as enzymes and receptors. Researchers can leverage this compound as a key chemical tool for probing enzyme function, studying signal transduction pathways, or as a starting point for the development of novel therapeutic agents. The presence of the sulfonylated piperidine and pyridine groups suggests potential for modulating targets like G-protein-coupled receptors (GPCRs) or kinases, which are prevalent in disease research. This product is provided for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-17-9-10-18(2)21(15-17)32(30,31)27-14-6-4-8-20(27)11-13-25-22(28)23(29)26-16-19-7-3-5-12-24-19/h3,5,7,9-10,12,15,20H,4,6,8,11,13-14,16H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVUMVPNTZOMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2,5-Dimethylbenzenesulfonyl Group: This step involves sulfonylation of the piperidine ring using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethanediamide Moiety: The ethanediamide group is introduced through amidation reactions using suitable amine and acid chloride precursors.

    Linking the Pyridin-2-ylmethyl Group: The final step involves the coupling of the pyridin-2-ylmethyl group to the ethanediamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Sulfonamide derivatives

Scientific Research Applications

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonyl and amide functionalities.

    Industrial Applications: It can be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonyl and amide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the evidence, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analogs and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound : N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-2-yl)methyl]ethanediamide Estimated: C24H30N4O4S ~494.6 (calc.) 2,5-Dimethylbenzenesulfonyl, pyridin-2-ylmethyl Pyridine enhances polarity; sulfonyl group may improve metabolic stability.
Analog 1 : N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide Not explicitly stated Similar to target 4-Methylphenylmethyl Increased lipophilicity due to methylphenyl; reduced solubility in polar media.
Analog 2 : N-(2-Hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide C18H27N3O5S 397.5 4-Methylbenzenesulfonyl, 2-hydroxyethyl Hydroxyethyl group improves hydrophilicity; lower molecular weight.

Physicochemical and Electronic Properties

  • Polarity: The target compound’s pyridin-2-yl group introduces polarity and hydrogen-bonding capability, contrasting with Analog 1’s lipophilic 4-methylphenyl.
  • Steric Effects : The 2,5-dimethyl substitution on the sulfonyl group (target) may introduce steric hindrance compared to Analog 2’s 4-methylbenzenesulfonyl, affecting binding pocket interactions.
  • Stability : Sulfonamide groups generally confer metabolic stability, but the hydroxyethyl in Analog 2 may increase susceptibility to esterase-mediated degradation.

Biological Activity

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride. The structure includes an ethanediamide moiety and a pyridine group, which are significant for its biological interactions.

Molecular Characteristics

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC23H30N4O4S
Molecular Weight446.66 g/mol
CAS Number898461-28-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl and piperidine groups are crucial for these interactions, potentially modulating enzyme activity or receptor signaling pathways.

Inhibitory Effects

Preliminary studies have indicated that this compound may exhibit significant inhibitory effects on enzymes involved in inflammatory pathways and microbial resistance mechanisms. For instance, compounds with similar structures have shown promising results as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is implicated in metabolic diseases .

Antibacterial Properties

Research on related sulfonamide derivatives suggests that this compound may possess antibacterial properties. These compounds are often evaluated for their ability to combat bacterial infections by inhibiting bacterial growth or disrupting cellular processes .

Study 1: Inhibition of Inflammatory Pathways

A study focused on the synthesis of related piperidine derivatives demonstrated their potential as inhibitors of inflammatory pathways. The compound's structural characteristics were linked to its ability to inhibit specific enzymes responsible for inflammation .

Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial activity of sulfonamide derivatives, including those with piperidine scaffolds. The findings indicated that these compounds could effectively inhibit various bacterial strains, suggesting their potential application in developing new antibiotics .

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